2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid is an organic compound that features a benzothiophene core with a difluoromethyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid typically involves the introduction of the difluoromethyl group onto the benzothiophene core. One common method is the difluoromethylation of benzothiophene derivatives using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using metal catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce new functional groups onto the benzothiophene core .
Scientific Research Applications
2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-1-benzothiophene-4-carboxylic acid: Similar structure but with a trifluoromethyl group.
2-(Difluoromethyl)-1-benzofuran-4-carboxylic acid: Similar structure but with a benzofuran core.
2-(Difluoromethyl)-1-benzothiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness
2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid is unique due to the specific positioning of the difluoromethyl and carboxylic acid groups on the benzothiophene core. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(difluoromethyl)-1-benzothiophene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O2S/c11-9(12)8-4-6-5(10(13)14)2-1-3-7(6)15-8/h1-4,9H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCITZXSNSJXKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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